4-ヒドロキシクマリン
4-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin ring structure with a hydroxy group at position 4. These compounds exhibit a wide range of biological activities and applications, making them of significant interest in various fields.
Structurally, 4-hydroxycoumarins consist of a benzopyran ring system featuring an oxygen atom at the 4-position. This functional group endows these molecules with unique properties such as photochemical behavior and antioxidant activity. Due to their structural features, they can form complexes with metal ions, which is important for their use in chelation therapy.
Biologically, 4-hydroxycoumarins have shown potential as anticoagulants, antimicrobial agents, and anti-inflammatory compounds. Their ability to inhibit certain enzymes makes them valuable tools for studying biological pathways. Additionally, these compounds are also used in the synthesis of other organic molecules due to their versatile nature.
In summary, 4-hydroxycoumarins represent a diverse group of chemicals with multifaceted applications in medicine and industry, offering promising avenues for further research and development.

構造 | 化学名 | CAS | MF |
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2H-1-Benzopyran-2-one,4,6-dihydroxy-3-(1-phenylpropyl)- | 55789-05-4 | C18H16O4 |
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4-Hydroxy-7-benzyloxycoumarin | 30992-66-6 | C16H12O4 |
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4-Hydroxy-3-methoxy-2H-chromen-2-one | 37571-01-0 | C10H8O4 |
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Warfarin-d | 75472-93-4 | C19H16O4 |
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(R)-4’-Hydroxy Warfarin | 63740-78-3 | C19H16O5 |
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4-Hydroxy-6-benzyloxycoumarin | 30992-65-5 | C16H12O4 |
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[1,2'-Binaphthalene]-1',4',5,8-tetrone,4,8'-dihydroxy-6,7-bis(4-hydroxy-5-methyl-2-oxo-2H-1-benzopyran-3-yl)-2,3'-dimethyl- | 874340-45-1 | C42H26O12 |
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S,S-Warfarin Alcohol | 40281-80-9 | C19H18O4 |
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R,S-Warfarin alcohol | 37571-78-1 | C19H18O4 |
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3,3'-methylenebis(4,6-dihydroxycoumarin) | 1333325-28-2 | C19H12O8 |
関連文献
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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